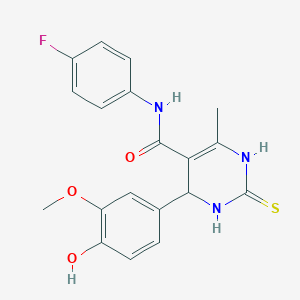
N-(4-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C19H18FN3O3S and its molecular weight is 387.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the class of thioxo-pyrimidines, which are known for their diverse biological activities. The synthesis typically involves the Biginelli reaction, a well-established method for creating dihydropyrimidines. The specific structure of the compound includes a fluorophenyl group and methoxy-substituted phenol, which are crucial for its biological efficacy.
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Fluorine Substitution | Present at para position (4-fluoro) |
| Hydroxy Group | Located at para position (4-hydroxy) |
| Methoxy Group | Present at meta position (3-methoxy) |
| Methyl Group | Located at position 6 |
| Thioxo Group | At position 2 |
Overview
The biological activity of this compound has been primarily evaluated for its antimicrobial properties. Studies have shown that derivatives of pyrimidine compounds exhibit significant antibacterial and antifungal activities. The presence of hydrophobic substituents enhances their effectiveness against various microbial strains.
Case Studies and Findings
-
Antibacterial Activity :
- In vitro studies demonstrated that the compound exhibited potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 μg/mL depending on the bacterial strain tested .
- A comparative study indicated that modifications in the substituents significantly affected antibacterial potency, with certain derivatives showing up to five times higher activity than standard antibiotics .
-
Antifungal Activity :
- The compound also displayed moderate antifungal activity against Candida albicans and Aspergillus niger, with MIC values similar to those observed for antibacterial activity .
- SAR studies revealed that the introduction of methoxy groups at specific positions enhanced antifungal efficacy, suggesting a potential pathway for developing new antifungal agents .
Table 2: Biological Activity Summary
| Activity Type | Microorganism | MIC (μg/mL) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 32 | |
| Antibacterial | Escherichia coli | 64 | |
| Antifungal | Candida albicans | 128 | |
| Antifungal | Aspergillus niger | 128 |
Structure-Activity Relationship (SAR)
The SAR analysis highlights how variations in chemical structure influence biological activity. The following points summarize key findings:
- Hydrophobic Substituents : The presence of small hydrophobic groups at specific positions enhances the interaction with bacterial cell membranes, increasing permeability and efficacy.
- Functional Groups : Hydroxy and methoxy groups contribute to increased solubility and bioavailability, which are critical for antimicrobial activity .
- Thioxo Group : This moiety is essential for maintaining biological activity; modifications here can lead to significant changes in potency.
属性
IUPAC Name |
N-(4-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S/c1-10-16(18(25)22-13-6-4-12(20)5-7-13)17(23-19(27)21-10)11-3-8-14(24)15(9-11)26-2/h3-9,17,24H,1-2H3,(H,22,25)(H2,21,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTZCBJGZTUKBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)O)OC)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













